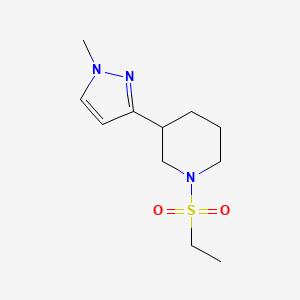

1-(ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

描述

1-(Ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1-methylpyrazole group at position 3 and an ethylsulfonyl moiety at position 1. This structure combines sulfonamide and pyrazole functionalities, which are common in bioactive molecules targeting enzymes or receptors.

属性

IUPAC Name |

1-ethylsulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-3-17(15,16)14-7-4-5-10(9-14)11-6-8-13(2)12-11/h6,8,10H,3-5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZZDEIPEQIQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C2=NN(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

Attachment of the 1-Methyl-1H-Pyrazol-3-yl Group: This step involves the reaction of the piperidine derivative with a 1-methyl-1H-pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(Ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

科学研究应用

1-(Ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several scientific research applications, including:

Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-(ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

相似化合物的比较

Research Findings and Gaps

- Experimental Data: No direct activity data exist for the target compound, but analogs like Baricitinib highlight the importance of sulfonamide groups in improving solubility and binding affinity .

- Unresolved Questions : The impact of substituting piperidine with morpholine or pyrrolidine (as in ) on the target compound’s efficacy remains unexplored .

生物活性

1-(Ethylsulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an ethylsulfonyl group, and a 1-methyl-1H-pyrazol-3-yl moiety, which contribute to its unique properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . Its structural features include:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Ethylsulfonyl Group | A sulfonyl functional group attached to an ethyl chain. |

| 1-Methyl-1H-Pyrazol-3-yl Group | A five-membered ring containing two nitrogen atoms. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert effects through:

- Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism or neurotransmitter regulation.

- Receptor Modulation : By binding to receptors, it may influence signaling pathways that regulate cellular functions.

Biological Activity and Research Findings

Recent studies have explored the biological activities of this compound, indicating its potential in various therapeutic areas:

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been highlighted in various contexts. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis . This suggests that this compound may also possess enzyme inhibitory properties.

Case Studies

While direct case studies on this specific compound are sparse, related compounds have provided insights into potential applications:

- Antiviral Activity : Similar pyrazole derivatives have demonstrated antiviral effects through inhibition of viral replication mechanisms .

- Antitumoral Studies : Research on structurally related compounds indicates potential for inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

常见问题

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ethylsulfonyl group (δ ~3.5–4.0 ppm for CH₂CH₃) and the pyrazole-piperidine linkage (δ ~7.5–8.5 ppm for pyrazole protons) .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., C₁₁H₁₈N₂O₂S) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement, though challenges arise due to the compound’s hygroscopicity .

What methodologies are recommended for assessing the compound’s biological activity in serotonin receptor studies?

Q. Advanced Research Focus

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-serotonin) in HEK-293 cells expressing 5-HT receptors. Competitive binding experiments quantify IC₅₀ values .

- Functional Assays : Measure cAMP accumulation or calcium flux to determine agonist/antagonist profiles. Include fluoxetine as a reference inhibitor .

Data Interpretation : Discrepancies between binding affinity and functional activity may arise from allosteric modulation or off-target effects. Cross-validate with siRNA knockdown models .

How can researchers address synthetic challenges such as low regioselectivity during pyrazole functionalization?

Q. Advanced Research Focus

- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) on piperidine) to direct alkylation to the 3-position of pyrazole .

- Catalytic Systems : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves regioselectivity. For example, boronate esters on pyridine rings enhance coupling efficiency .

- Computational Modeling : DFT calculations predict reactive sites on the pyrazole ring, guiding solvent and catalyst selection .

What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Q. Advanced Research Focus

- Core Modifications : Replace ethylsulfonyl with methylsulfonyl or aryl groups to assess steric/electronic effects on receptor binding .

- Pyrazole Substitutions : Introduce halogens (e.g., Cl, F) at the 5-position to evaluate hydrophobicity and π-stacking interactions .

- Pharmacophore Mapping : Overlay crystal structures of analogs with receptor models (e.g., 5-HT₆) to identify critical hydrogen-bonding motifs .

How should researchers resolve contradictions in biological assay data between in vitro and in vivo models?

Q. Advanced Research Focus

- Pharmacokinetic Profiling : Measure plasma stability, membrane permeability (Caco-2 assays), and metabolic half-life (using liver microsomes) to explain efficacy gaps .

- Metabolite Identification : LC-MS/MS detects active or inhibitory metabolites that may alter in vivo outcomes .

- Species-Specific Differences : Test receptor orthologs across species (e.g., human vs. rodent 5-HT receptors) to address interspecies variability .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Q. Advanced Research Focus

- LogP Calculations : Use Molinspiration or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration in CNS studies .

- pKa Prediction : SPARC or MarvinSuite determines ionization states at physiological pH, influencing solubility and binding .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to prioritize analogs for synthesis .

How can researchers mitigate degradation during long-term storage of this compound?

Q. Basic Research Focus

- Storage Conditions : Store lyophilized samples at –20°C under argon to prevent hydrolysis of the sulfonamide group .

- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical-mediated degradation .

- Periodic Analysis : Reassay purity every 6 months via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。